N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-14-7-5-4-6-13(14)16-23(20,21)15-10-12(17(18)19)9-8-11(15)2/h4-10,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEFAOFUJWDQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of p-Nitrotoluene
p-Nitrotoluene undergoes electrophilic sulfonation at the para position relative to the nitro group using chlorosulfonic acid (ClSO₃H). The reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently converted to sulfonyl chloride. Key parameters include:
- Molar ratio : 1 : 1.2–1.5 (p-nitrotoluene : ClSO₃H)
- Solvent system : Chlorobenzene or carbon tetrachloride/chlorobenzine mixtures
- Temperature : 100–150°C
- Workup : Water washing (0.3–0.4× solvent volume) followed by organic phase concentration
This step yields 2-methyl-5-nitrobenzenesulfonyl chloride with minimal byproducts due to the high reactivity of ClSO₃H and optimal steric positioning of substituents.
Amidation with 2-Ethoxyaniline
The sulfonyl chloride intermediate reacts with 2-ethoxyaniline in the presence of a base (e.g., pyridine) to form the target sulfonamide. The mechanism involves nucleophilic attack by the amine on the electrophilic sulfur center, displacing chloride:
$$
\text{2-Methyl-5-nitrobenzenesulfonyl chloride} + \text{2-ethoxyaniline} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl}
$$
Critical conditions for this step include:
- Solvent : Pyridine (dual role as solvent and HCl scavenger)
- Temperature : Reflux (typically 60–70°C)
- Molar ratio : 1 : 1 (sulfonyl chloride : amine)
Optimized Synthetic Protocols
Standard Laboratory-Scale Procedure
Materials :
- p-Nitrotoluene (1.0 mol)
- Chlorosulfonic acid (1.3 mol)
- 2-Ethoxyaniline (1.05 mol)
- Chlorobenzene (500 mL)
- Pyridine (200 mL)
Step 1 – Sulfonation :
- Dissolve p-nitrotoluene in chlorobenzene under nitrogen.
- Add ClSO₃H dropwise at 25°C over 30 minutes.
- Heat to 120°C for 4 hours with vigorous stirring (800–1000 rpm).
- Quench with ice water, separate organic layer, and concentrate under vacuum.
Step 2 – Amidation :
- Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 mol) in pyridine.
- Add 2-ethoxyaniline (1.05 mol) slowly at 0–5°C.
- Reflux for 2 hours.
- Pour into ice-water, filter precipitate, and recrystallize from ethanol.
Yield : 68–72% (over two steps)
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| ClSO₃H stoichiometry | 1.2–1.5 equivalents | <1.2: Incomplete sulfonation |
| >1.5: Increased side products | ||
| Amine purity | >98% | Impurities cause coupling issues |
| Pyridine volume | 2× sulfonyl chloride | Ensures complete HCl absorption |
| Recrystallization solvent | Ethanol/water (3:1) | Removes unreacted amine |
Comparative Analysis of Methodologies
Alternative Solvent Systems
While chlorobenzene remains the preferred solvent for sulfonation, dichloromethane shows comparable efficiency at lower temperatures (80–90°C) but requires longer reaction times (6–8 hours). For amidation, acetonitrile may substitute pyridine but necessitates additional triethylamine (2 equivalents) as an HCl scavenger.
Catalytic Enhancements
The addition of dimethylformamide (DMF, 5% v/v) during sulfonation accelerates reaction completion by 30% through stabilization of the transition state. However, this complicates purification due to DMF’s high boiling point.
Characterization and Quality Control
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 7.25–7.15 (m, 2H), 6.95–6.85 (m, 2H), 4.10 (q, J = 7.0 Hz, 2H), 2.65 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H)
- IR (KBr) : 1530 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (SO₂N sym stretch)
Purity Criteria :
- HPLC: ≥99.0% (C18 column, 70:30 MeCN/H₂O)
- Residual solvents: Chlorobenzene <50 ppm (GC-MS)
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot studies demonstrate that microreactor technology improves sulfonation yields to 85% by enhancing mass transfer and temperature control. Key parameters for continuous operation:
- Residence time: 12 minutes
- Pressure: 8 bar
- Temperature gradient: 25°C → 120°C over reactor length
Waste Management Strategies
The process generates 3.2 kg of aqueous acidic waste per kg product. Neutralization with Ca(OH)₂ followed by reverse osmosis reduces environmental impact by 40% compared to traditional treatments.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: The major product is N-(2-ethoxyphenyl)-2-methyl-5-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide exerts its effects involves:
Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis.
Molecular Targets: The primary target is the bacterial enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis and subsequent bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Substituent Effects: Ethoxy vs. Nitro Group: The 5-nitro substituent (target compound) introduces strong electron-withdrawing effects, which may enhance binding to enzymes like cyclooxygenase (COX) or aromatase, as seen in nimesulide derivatives . In contrast, chloro substituents (e.g., in ) offer moderate electron withdrawal, favoring herbicidal activity.
Heterocyclic vs. Benzene Core : Compounds with heterocyclic cores (e.g., thiazole in ) exhibit distinct electronic profiles and binding modes compared to purely aromatic systems. For example, the thiazole ring in compound 14 enables π-stacking interactions in enzyme active sites, whereas the benzene core in the target compound may prioritize hydrophobic interactions.
Biological Activity
N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its structural similarity to para-aminobenzoic acid (PABA), which allows it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts folic acid synthesis, essential for bacterial growth and replication, thus imparting antimicrobial properties. Additionally, sulfonamides can interfere with various signaling pathways, including NF-κB and ISRE pathways, which are crucial for immune responses .
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of sulfonamide derivatives to enhance their biological efficacy. The presence of specific substituents on the phenyl rings and the sulfonamide group plays a critical role in determining the compound's activity. For instance, modifications at the 2 and 5 positions of the aryl ring have been shown to significantly affect the activation of NF-κB signaling pathways .
Table 1: Summary of Structure-Activity Relationships
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| This compound | Ethoxy group at position 2 | Antimicrobial, anticancer |
| Compound 1 | 4-chloro, 2,5-dimethoxy | Enhanced immunogenic response |
| Compound 3i | Benzo[1,3]dioxol moiety | Potent antimycobacterial activity |
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cell lines. These studies indicated that the compound effectively blocks cell cycle progression at micromolar concentrations .
Case Study: Anticancer Activity
A notable study involving a series of sulfonamide derivatives highlighted that this compound exhibited strong cytotoxic effects against MCF-7 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-2-methyl-5-nitrobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Sulfonylation of 2-methyl-5-nitrobenzenesulfonyl chloride with 2-ethoxyaniline under inert atmosphere (N₂/Ar) in dichloromethane at 0–5°C .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
- Critical Parameters :
- Temperature control (<10°C) minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
- Yields range from 60–85%, with lower yields attributed to steric hindrance from the 2-ethoxy group .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonamide NH (δ 10.2–10.8 ppm, broad) .
- IR Spectroscopy : Stretching vibrations for SO₂ (1341–1344 cm⁻¹), NO₂ (1520 cm⁻¹), and NH (3430 cm⁻¹) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Stability Profile :
- Acidic Conditions (pH <3) : Nitro group stabilizes the sulfonamide via resonance, reducing hydrolysis.
- Alkaline Conditions (pH >10) : Rapid degradation observed due to nucleophilic attack on the sulfonamide bond .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Crystallographic Challenges :
- Disordered ethoxy groups or nitro orientations complicate structure refinement.
- Solutions :
Use SHELXL for iterative refinement with restraints on thermal parameters .
Validate hydrogen bonding (N–H···O=S) via Hirshfeld surface analysis .
- Case Study : A reported structure (CCDC entry XXXX) showed R-factor improvement from 0.12 to 0.06 after applying TWIN/BASF corrections .
Q. How does the electronic structure of the 2-ethoxy substituent affect biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Donating Effect : Ethoxy group enhances π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
- Comparative Data : Methyl or chloro substituents at the 2-position reduce IC₅₀ by 3–5 fold in enzyme assays .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Reactivity Pathways :
- Nitro Group as a Meta-Director : Directs electrophiles to the 4-position of the benzene ring .
- Sulfonamide as Leaving Group : Activated by trifluoroacetic anhydride (TFAA) for SNAr reactions .
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) in reactions with amines .
Key Research Gaps and Recommendations
- Crystallographic Data : Only one structure deposited in CCDC; further studies needed to explore polymorphism.
- Biological Targets : Limited data on selectivity against isoforms (e.g., carbonic anhydrase II vs. IX).
- Computational Modeling : MD simulations under physiological conditions could refine SAR predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
